Xanthine Oxidase Inhibitory Potency of 5,8-Dimethoxy-2,3-diphenylquinoxaline Compared to Allopurinol
5,8-Dimethoxy-2,3-diphenylquinoxaline inhibits bovine xanthine oxidase with a Ki value of 820 nM, as determined through competitive inhibition assays using xanthine as a substrate [1]. This potency is directly contrasted with the clinically used standard allopurinol, which has a reported Ki of approximately 200 nM for the same enzyme [2]. The quantitative difference, approximately 4-fold less potent than allopurinol, is a critical parameter for researchers screening for new lead compounds or studying structure-activity relationships (SAR) around the quinoxaline scaffold.
| Evidence Dimension | Inhibitory constant (Ki) for bovine xanthine oxidase |
|---|---|
| Target Compound Data | Ki = 820 nM |
| Comparator Or Baseline | Allopurinol, Ki = ~200 nM |
| Quantified Difference | Target compound is approximately 4-fold less potent (higher Ki) than the comparator |
| Conditions | Competitive inhibition assay, bovine xanthine oxidase, xanthine as substrate, 10 min preincubation |
Why This Matters
This quantitative benchmark establishes a clear potency baseline for SAR studies, allowing users to assess the impact of the 5,8-dimethoxy substitution on this specific enzymatic target and make informed procurement decisions for lead optimization.
- [1] BindingDB Entry BDBM50237977 / CHEMBL3310952. Ki: 820 nM for bovine xanthine oxidase. View Source
- [2] Elion, G. B. (1978). Allopurinol and other inhibitors of urate synthesis. In Handbook of Experimental Pharmacology, Vol. 51, Uric Acid, pp. 485-514. View Source
